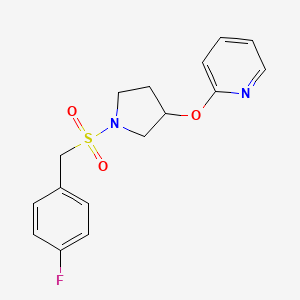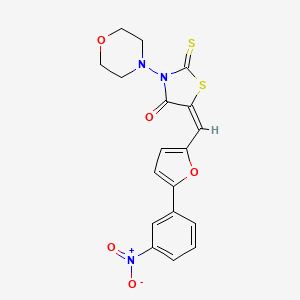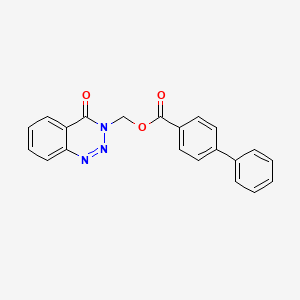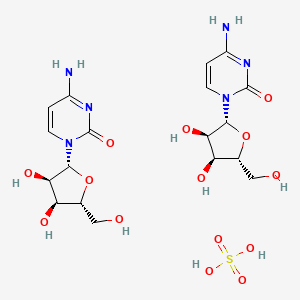
2-((1-((4-Fluorobenzyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-((1-((4-Fluorobenzyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine” is a complex organic molecule that contains a pyrrolidine ring, a pyridine ring, a sulfonyl group, and a fluorobenzyl group . Pyrrolidine is a five-membered ring with one nitrogen atom, and it’s a common scaffold in medicinal chemistry . Pyridine is a six-membered ring with one nitrogen atom, known for its aromaticity and basicity. The sulfonyl group is a common functional group in organic chemistry, often used as a protecting group or a leaving group. The fluorobenzyl group is a benzyl group with a fluorine atom, which can influence the molecule’s reactivity and biological activity.
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the pyrrolidine and pyridine rings, the introduction of the sulfonyl and fluorobenzyl groups, and the connection of these components . The exact synthetic route would depend on the desired stereochemistry and the available starting materials.Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The pyrrolidine and pyridine rings would contribute to the molecule’s rigidity and shape, while the sulfonyl and fluorobenzyl groups could influence its polarity and reactivity .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the pyrrolidine ring might undergo reactions at the nitrogen atom or the adjacent carbons. The pyridine ring could participate in electrophilic substitution reactions. The sulfonyl group could be replaced by nucleophiles, and the fluorobenzyl group could undergo various transformations depending on the reaction conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its solubility, melting point, and stability, would be influenced by its molecular structure. For instance, the presence of the polar sulfonyl group and the aromatic pyridine ring might increase its solubility in polar solvents .Scientific Research Applications
Synthesis and Material Applications
A study by Liu et al. (2013) focuses on the synthesis of novel soluble fluorinated polyamides containing pyridine and sulfone moieties, which exhibit high thermal stability, low dielectric constants, and high transparency. This research highlights the potential of incorporating pyridine and sulfone groups in high-performance materials (Liu et al., 2013).
Organic Synthesis and Catalysis
Zhao et al. (2012) discovered the multifunctional role of the (2-pyridyl)sulfonyl group in facilitating copper-mediated cross-coupling reactions, enabling the synthesis of diverse fluorinated compounds. This study showcases the importance of pyridine derivatives in enhancing reaction efficiency and broadening the scope of fluoroalkylation (Zhao et al., 2012).
Molecular Design and Functionalization
Research by Tucker et al. (2015) illustrates the use of a sulfur-functionalized aminoacrolein derivative for the efficient synthesis of heterocyclic sulfonyl chlorides, sulfonyl fluorides, and sulfonamides, highlighting the versatility of pyridine derivatives in medicinal chemistry and drug design (Tucker et al., 2015).
Advanced Material Properties
The work by Kim et al. (2022) on pyridylic C-H functionalization via photocatalytic radical cascades demonstrates the potential for rapid structural diversification at the pyridylic site. This research points to innovative approaches in modifying heterobenzylic C-H bonds of pyridines and quinolines, indicating the compound's relevance in the development of new materials and chemical synthesis techniques (Kim et al., 2022).
Environmental and Green Chemistry Applications
An and Wu (2017) explored the synthesis of sulfonated tetrahydropyridine derivatives through a radical reaction, emphasizing the compound's role in green chemistry and its potential for environmental remediation applications (An and Wu, 2017).
Mechanism of Action
Target of Action
The compound contains a pyrrolidine ring, which is a common scaffold in many biologically active compounds . The pyrrolidine ring can interact with various biological targets, contributing to the stereochemistry of the molecule .
Mode of Action
The spatial orientation of substituents on the pyrrolidine ring can lead to different biological profiles due to the different binding modes to enantioselective proteins .
Biochemical Pathways
Compounds with a pyrrolidine ring are known to interact with various biochemical pathways, depending on their target selectivity .
Pharmacokinetics
The introduction of heteroatomic fragments in drug molecules, such as the pyrrolidine ring, is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
The fluorophenyl substituents at position 3 of the pyrrolidine sulfonamides have been shown to offer better in vitro potency .
Action Environment
The steric factors and spatial orientation of substituents on the pyrrolidine ring can influence the compound’s biological activity .
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[1-[(4-fluorophenyl)methylsulfonyl]pyrrolidin-3-yl]oxypyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2O3S/c17-14-6-4-13(5-7-14)12-23(20,21)19-10-8-15(11-19)22-16-3-1-2-9-18-16/h1-7,9,15H,8,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SELKFOVJYSWKSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=CC=CC=N2)S(=O)(=O)CC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((1-((4-Fluorobenzyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,4-dimethoxy-N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2941740.png)

![N-{2-[(4-methylpiperazin-1-yl)(pyridin-3-yl)methyl]-1-benzofuran-3-yl}benzamide](/img/structure/B2941742.png)
![N-(naphthalen-1-ylmethyl)-N-[(E)-3-phenylprop-2-enyl]acetamide](/img/structure/B2941745.png)

![5-bromo-N-(6-(pyrrolidin-1-ylsulfonyl)benzo[d]thiazol-2-yl)nicotinamide](/img/structure/B2941750.png)
![3-((5-((3-fluorobenzyl)thio)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2941751.png)

![3-(3-Bromophenyl)-6-({[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyridazine](/img/structure/B2941757.png)
![N-(4-chlorophenyl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2941758.png)



